APY0201

概要

説明

APY0201は、ホスファチジルイノシトール3リン酸5キナーゼ(PIKfyve)の非常に特異的で強力な阻害剤です。 この酵素は、ホスファチジルイノシトール3リン酸をホスファチジルイノシトール3,5-ビスリン酸に変換する重要な役割を果たしており、これは膜輸送、エンドソーム輸送、リソソーム機能など、さまざまな細胞プロセスに不可欠です .

2. 製法

合成経路と反応条件: this compoundの合成には、ピラゾロ[1,5-a]ピリミジンコア構造の形成、続いてモルホリン環とピリジン部分の導入が含まれます。主なステップは以下のとおりです。

- ピラゾロ[1,5-a]ピリミジンコアの形成。

- モルホリン環の導入。

- ピリジン部分の付加。

工業生産方法: this compoundの工業生産は、通常、高収率と純度を確保するために最適化された反応条件を用いた大規模合成を含みます。このプロセスには、以下が含まれます。

- 高純度の出発原料の使用。

- 温度、溶媒、触媒などの反応条件の最適化。

- 所望の純度を得るための結晶化とクロマトグラフィーを含む精製ステップ .

科学的研究の応用

APY0201 has a wide range of scientific research applications, including:

Chemistry: Used as a chemical probe to study the role of PIKfyve in various cellular processes.

Biology: Investigated for its effects on cellular autophagy and lysosomal function.

Medicine: Explored as a potential therapeutic agent for diseases such as cancer and inflammatory disorders.

Industry: Used in the development of new drugs and therapeutic strategies

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of APY0201 involves the formation of a pyrazolo[1,5-a]pyrimidine core structure, followed by the introduction of a morpholine ring and a pyridine moiety. The key steps include:

- Formation of the pyrazolo[1,5-a]pyrimidine core.

- Introduction of the morpholine ring.

- Addition of the pyridine moiety.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Use of high-purity starting materials.

- Optimization of reaction conditions such as temperature, solvent, and catalysts.

- Purification steps including crystallization and chromatography to achieve the desired purity .

化学反応の分析

反応の種類: APY0201は、以下を含むさまざまな化学反応を受けます。

還元: 酸素原子の除去または水素原子の付加が含まれます。

置換: ある官能基を別の官能基と交換する反応が含まれます。

一般的な試薬と条件:

酸化: 一般的な試薬には、過酸化水素と過マンガン酸カリウムがあります。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムがあります。

置換: 一般的な試薬には、ハロゲンと求核剤があります。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化誘導体の形成につながる可能性があり、一方、還元は脱酸素化化合物の形成につながる可能性があります .

4. 科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用を持っています。

化学: PIKfyveがさまざまな細胞プロセスで果たす役割を研究するための化学プローブとして使用されます。

生物学: 細胞オートファジーとリソソーム機能への影響について調査されています。

医学: がんや炎症性疾患などの疾患の潜在的な治療薬として探求されています。

作用機序

APY0201は、PIKfyveの活性を阻害することによってその効果を発揮し、それによってホスファチジルイノシトール3リン酸からホスファチジルイノシトール3,5-ビスリン酸への変換を阻害します。この阻害は、膜輸送、エンドソーム輸送、リソソーム機能など、さまざまな細胞プロセスを阻害します。 関与する分子標的と経路には、リソソーム経路と、リソソームの生合成とオートファジーのマスターレギュレーターである転写因子EBが含まれます .

類似化合物:

アピリモド: 同様の阻害活性を持つ別のPIKfyve阻害剤ですが、選択性プロファイルは異なります。

PIK-001: 高効力と選択性を備えたPIKfyveの新規な低分子阻害剤。

比較:

This compound vs. アピリモド: this compoundは、アピリモドと比較して、PIKfyveに対するより高い選択性を示し、オフターゲット活性が少ない.

This compound vs. PIK-001: 両方の化合物は強力なPIKfyve阻害を示しますが、this compoundはさまざまな研究分野でより広範な応用があることが示されています

This compoundは、その高い特異性と効力により、科学研究と潜在的な治療応用において貴重なツールとなっています。

類似化合物との比較

Apilimod: Another PIKfyve inhibitor with similar inhibitory activity but different selectivity profiles.

PIK-001: A novel small molecule inhibitor of PIKfyve with high potency and selectivity.

Comparison:

APY0201 vs. Apilimod: this compound demonstrates higher selectivity for PIKfyve and less off-target activity compared to apilimod.

This compound vs. PIK-001: Both compounds exhibit potent PIKfyve inhibition, but this compound has been shown to have broader applications in various research fields

This compound stands out due to its high specificity and potency, making it a valuable tool in scientific research and potential therapeutic applications.

生物活性

APY0201 is a potent small molecular inhibitor of PIKfyve, a lipid kinase involved in various cellular processes, including autophagy and cytokine production. This compound has garnered attention for its potential therapeutic applications in cancer and inflammatory diseases. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

This compound primarily exerts its effects by inhibiting the activity of PIKfyve, leading to significant alterations in cellular pathways:

- Inhibition of Autophagy : this compound disrupts autophagic flux by impairing lysosomal degradation functions, resulting in the accumulation of autophagosomes. This inhibition is linked to increased levels of LC3-II and p62 proteins, which are markers for autophagic activity .

- Cell Cycle Arrest : The compound induces G1/S phase arrest in gastric cancer (GC) cells, preventing further cell division and proliferation .

- Cytotoxicity in Cancer Cells : this compound has shown broad cytotoxic effects against various cancer cell lines, particularly in gastric and multiple myeloma cells. It reduces cell viability in a concentration-dependent manner, with significant effects observed at nanomolar concentrations .

In Vitro Studies

In vitro experiments have demonstrated the following key findings regarding this compound:

- Gastric Cancer Cell Proliferation : In studies using AGS and SGC7901 gastric cancer cell lines, this compound significantly decreased cell viability and colony formation. The CCK8 assay confirmed that the compound's efficacy was concentration-dependent (Figure 1) .

- Mechanistic Insights : The compound was found to increase autophagosome accumulation while decreasing lysosomal function, as evidenced by impaired cathepsin activity in GC cells. This suggests that this compound's inhibition of PIKfyve disrupts normal lysosomal function, leading to autophagy dysfunction .

In Vivo Studies

In vivo models further support the therapeutic potential of this compound:

- Xenograft Tumor Models : this compound demonstrated significant tumor growth repression in mouse models of gastric cancer. The compound's ability to induce autophagy repression and cell cycle arrest was confirmed through histological analyses .

- Multiple Myeloma Activity : In multiple myeloma studies, this compound exhibited potent cytotoxicity across 25 tested cell lines and 40% of patient-derived samples. The compound's median effective concentration (EC50) was notably lower than that of other PIKfyve inhibitors like YM201636 and apilimod .

Data Summary

The following table summarizes the key findings from various studies on this compound:

Case Study 1: Gastric Cancer

A study investigating this compound's effect on gastric cancer revealed that treatment led to significant reductions in tumor size in xenograft models. Histological examinations showed increased autophagosome accumulation and decreased proliferation markers, supporting its role as a promising therapeutic agent for GC .

Case Study 2: Multiple Myeloma

In a clinical context, this compound was tested on patient-derived primary samples from multiple myeloma patients. Results indicated that over 90% exhibited dose-dependent inhibition of cellular viability, with a notable response rate in samples harboring specific genetic alterations (e.g., trisomies) .

特性

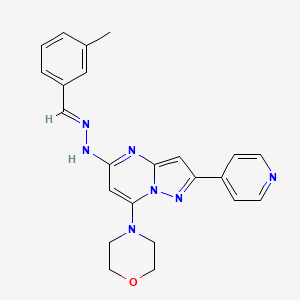

IUPAC Name |

N-[(E)-(3-methylphenyl)methylideneamino]-7-morpholin-4-yl-2-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O/c1-17-3-2-4-18(13-17)16-25-27-21-15-23(29-9-11-31-12-10-29)30-22(26-21)14-20(28-30)19-5-7-24-8-6-19/h2-8,13-16H,9-12H2,1H3,(H,26,27)/b25-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZQYGBLRIKROZ-PCLIKHOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=NNC2=NC3=CC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=N/NC2=NC3=CC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of APY0201?

A1: this compound functions as an inhibitor of PIKfyve kinase. [, , ] This kinase plays a critical role in the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a phospholipid crucial for proper endosome and lysosome function. By inhibiting PIKfyve, this compound disrupts the trafficking and degradation processes within cells, ultimately impacting autophagy. [, ]

Q2: How does this compound's inhibition of PIKfyve translate to anti-cancer effects?

A2: Studies have shown that this compound exhibits anti-cancer effects, particularly in gastric cancer and multiple myeloma. [, ] By disrupting autophagy, this compound hinders the ability of cancer cells to recycle cellular components and maintain their rapid growth. This disruption leads to the accumulation of autophagosomes, ultimately contributing to cancer cell death. [, ] Additionally, this compound has been observed to induce cell cycle arrest in the G1/S phase, further suppressing cancer cell proliferation. []

Q3: What are the structural characteristics of this compound?

A3: While the provided research excerpts primarily focus on the biological activity of this compound, its full chemical name is provided: (E)-4-(5-(2-(3-methylbenzylidene)hydrazinyl)-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine. Further details on its molecular formula, weight, and spectroscopic data would require consultation of additional resources beyond the provided excerpts.

Q4: How does this compound compare to other PIKfyve inhibitors in terms of potency?

A4: Research indicates that this compound demonstrates superior potency compared to other PIKfyve inhibitors such as YM201636 and apilimod. [] This enhanced potency is evidenced by its lower half-maximal effective concentration (EC50) values in multiple myeloma cell lines. [] This finding suggests that this compound might be a more effective therapeutic option for targeting PIKfyve in certain cancers.

Q5: Are there any predictive biomarkers for this compound sensitivity?

A5: Research suggests a potential link between this compound sensitivity and the levels of Transcription Factor EB (TFEB). [, ] Elevated TFEB levels, often associated with increased autophagic flux, were observed in multiple myeloma samples sensitive to this compound. [] This correlation suggests that TFEB levels could potentially serve as a predictive biomarker for identifying patients who might benefit from this compound treatment.

Q6: What are the potential implications of this compound's activity in clear cell renal cell carcinoma (ccRCC)?

A6: Recent research suggests that this compound, along with other PIKfyve inhibitors, shows promise in treating ccRCC, particularly in cases with a loss of the von Hippel-Lindau (VHL) tumor suppressor gene. [] This finding indicates a potential therapeutic avenue for this specific subtype of kidney cancer.

Q7: Are there any known limitations or challenges associated with this compound?

A7: While this compound shows promise, further research is crucial to address potential challenges. This includes investigating potential long-term effects, toxicity profiles, and any potential resistance mechanisms that might emerge. [] Additionally, developing strategies to enhance its delivery to target tissues and mitigate potential side effects will be crucial for its successful clinical translation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。